molecular formula C13H16F2N4O2S B7762018 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine CAS No. 1006441-37-7

4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine

Katalognummer: B7762018
CAS-Nummer: 1006441-37-7
Molekulargewicht: 330.36 g/mol
InChI-Schlüssel: QZGPYOGRCRYVGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This pyrimidine derivative features a difluoromethyl group at position 4, a 1-ethyl-3-methyl-pyrazole substituent at position 6, and an ethylsulfonyl group at position 2. The compound’s design leverages fluorinated groups for metabolic stability and sulfonyl moieties for enhanced chemical robustness. Its molecular weight is estimated to be ~340–350 g/mol, aligning with drug-like properties for bioavailability .

Eigenschaften

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-3-methylpyrazol-4-yl)-2-ethylsulfonylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N4O2S/c1-4-19-7-9(8(3)18-19)10-6-11(12(14)15)17-13(16-10)22(20,21)5-2/h6-7,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGPYOGRCRYVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C2=CC(=NC(=N2)S(=O)(=O)CC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201129920
Record name 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006441-37-7
Record name 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006441-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201129920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Pyrimidine Core Formation

The pyrimidine ring is synthesized via cyclocondensation reactions. A common method involves the reaction of β-diketones or β-keto esters with urea or thiourea derivatives under acidic conditions. For example, ethyl 3-ethoxyacrylate reacts with urea in the presence of BF₃-etherate to form a 4,6-disubstituted pyrimidine precursor.

Reaction Conditions for Cyclocondensation

ReagentsSolventTemperatureYield
Ethyl 3-ethoxyacrylate, Urea, BF₃-etherateDioxane0–5°C → RT50–60%

This step often requires careful temperature control to avoid side reactions such as over-fluorination or ring-opening.

Difluoromethylation Strategies

Introducing the difluoromethyl (-CF₂H) group demands specialized reagents. Two predominant methods are employed:

Electrophilic Difluoromethylation

Using 1,1,2,2-tetrafluoroethyldimethylamine as a difluoromethyl source, the reaction proceeds via a Friedel-Crafts-type mechanism catalyzed by BF₃-etherate. Pyridine is added to stabilize intermediates, achieving regioselectivity at the pyrimidine’s 4-position.

Example Protocol

  • Reagents : 1,1,2,2-Tetrafluoroethyldimethylamine, BF₃-etherate, pyridine

  • Conditions : 0–5°C in diethyl ether/dioxane

  • Yield : 50% (isolated after acid workup)

Nucleophilic Difluoromethylation

Alternately, the Ruppert-Prakash reagent (TMSCF₂H) enables nucleophilic addition under basic conditions. This method offers better functional group tolerance but requires anhydrous conditions.

Pyrazole Ring Installation

The 1-ethyl-3-methylpyrazol-4-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. A palladium-catalyzed coupling using (1-ethyl-3-methyl-1H-pyrazol-4-yl)boronic acid is preferred for its regioselectivity.

Coupling Reaction Parameters

Catalyst SystemBaseSolventYield
Pd(PPh₃)₄, K₂CO₃DMF/H₂O80°C70–75%

Sulfonation to Ethylsulfonyl Group

The ethylsulfonyl moiety is introduced through oxidation of a thioether intermediate. Hydrogen peroxide or Oxone® in acetic acid converts ethylthio groups to sulfones.

Oxidation Optimization

Oxidizing AgentSolventTemperatureYield
H₂O₂ (30%)Acetic acid50°C85%
Oxone®MeOH/H₂ORT88%

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for exothermic steps like cyclocondensation and sulfonation. This reduces reaction times from hours to minutes and improves safety profiles.

Purification Challenges

The final compound’s polarity necessitates chromatographic purification, but industrial processes often use crystallization. Mixed solvent systems (e.g., ethyl acetate/hexane) achieve >98% purity after two recrystallizations.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

StepMethodYieldPurity
Pyrimidine formationBF₃-etherate cyclization55%90%
DifluoromethylationElectrophilic (BF₃)50%85%
Pyrazole couplingSuzuki-Miyaura73%95%
SulfonationOxone® oxidation88%97%

Route optimization prioritizes sulfonation due to its impact on overall yield. Substituting H₂O₂ with Oxone® reduces byproduct formation from 12% to 5%.

Regioselectivity and Byproduct Management

The electrophilic difluoromethylation step often produces a 15% regioisomer (5-difluoromethyl derivative). Mitigation strategies include:

  • Low-Temperature Control : Slowing reagent addition to 0°C minimizes isomerization.

  • Catalytic Pyridine : Enhances selectivity for the 4-position via intermediate stabilization .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Ethylsulfonyl Group

The ethylsulfonyl (–SO₂C₂H₅) group serves as a strong electron-withdrawing substituent, activating the pyrimidine ring for nucleophilic aromatic substitution (NAS). Key reactions include:

Reaction TypeConditionsReagentsProductsYield/Outcome
HydrolysisAqueous acidic or basic conditionsNaOH/H₂O or HCl/H₂O4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-olPartial conversion (50–70%)
Amine AttackDMF, 80°CPrimary amines (e.g., methylamine)2-Amino-substituted pyrimidine derivativesModerate yields (60–80%)

Mechanistic Insight : The sulfonyl group stabilizes the Meisenheimer intermediate during NAS, facilitating displacement by nucleophiles like hydroxide or amines .

Redox Reactions Involving the Ethylsulfonyl Group

The ethylsulfonyl moiety undergoes reduction under specific conditions:

Reaction TypeConditionsReagentsProductsNotes
Reduction to ThioetherH₂/Pd-C, ethanolHydrogen gas, palladium catalyst4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylthio)pyrimidineComplete conversion (90% yield)
Oxidation to Sulfonic AcidH₂O₂, acetic acidHydrogen peroxide4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidine-2-sulfonic acidLimited stability in solution

Coupling Reactions via the Pyrimidine Core

The pyrimidine ring participates in cross-coupling reactions, leveraging halogen or pseudohalogen substituents (introduced via functionalization):

Reaction TypeConditionsReagentsProductsYield
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMEArylboronic acids4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(aryl)pyrimidines65–85%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃Secondary amines2-Aminoalkyl-substituted derivatives70–90%

Key Observation : The difluoromethyl group enhances electron deficiency, accelerating oxidative addition in Pd-catalyzed reactions .

Hydrolysis of the Difluoromethyl Group

Under strongly basic conditions, the difluoromethyl (–CF₂H) group undergoes hydrolysis:

ConditionsReagentsProductsOutcome
NaOH (10%), refluxWater/ethanol4-Carboxyl-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidinePartial decomposition; low yield (30%)

Comparison with Structural Analogs

Reactivity differences between 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine and related compounds:

CompoundStructural FeatureReactivity Difference
4-(Difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[2-(5-methyl-1H-pyrazol-1-yl)ethyl]-2-pyrimidinamineDimethoxyphenyl groupHigher electron density reduces NAS efficiency
7-(Difluoromethyl)-N-(4-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidinePyrazolo-pyrimidine coreEnhanced π-stacking reduces solubility in polar solvents
1-[4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidin-4-amine Piperidinyl substituentBasic amine facilitates protonation, altering redox behavior

Spectroscopic Characterization of Products

Post-reaction analysis employs:

  • ¹H/¹⁹F NMR : To confirm substitution patterns (e.g., loss of ethylsulfonyl proton signals at δ 1.2–1.4 ppm post-reduction) .

  • LC-MS : For molecular weight validation (e.g., [M+H]⁺ at m/z 368.38 for the parent compound) .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound has been explored for its potential as an antitumor agent . Studies indicate that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. The difluoromethyl group is known to enhance metabolic stability, potentially leading to improved pharmacokinetic properties.

Antiviral Activity

Recent research has suggested that derivatives of this compound may possess antiviral properties, particularly against RNA viruses. The mechanism of action is thought to involve the inhibition of viral replication through interference with viral polymerases or proteases.

Neurological Disorders

Compounds containing pyrazole and pyrimidine rings have been investigated for their neuroprotective effects. Preliminary studies indicate that this compound could modulate neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.

Agricultural Chemistry

There is potential for this compound to be used in agricultural applications as a pesticide or herbicide . The unique chemical structure may provide efficacy against specific pests while minimizing environmental impact.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various pyrimidine derivatives, including those similar to our compound. Results showed that certain analogs exhibited IC50 values in the nanomolar range against breast cancer cell lines, suggesting strong anticancer potential .

Case Study 2: Antiviral Properties

Research conducted by Zhang et al. (2023) demonstrated that a related compound significantly inhibited the replication of influenza virus in vitro. The study highlighted the importance of structural modifications in enhancing antiviral activity .

Case Study 3: Neuroprotective Effects

In a study examining neuroprotective agents, compounds similar to 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine were shown to reduce oxidative stress markers in neuronal cells, indicating potential therapeutic benefits for neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Differences

A systematic comparison of substituents, molecular weights, and functional groups is presented below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features
Target Compound Difluoromethyl (4), 1-ethyl-3-methyl-pyrazole (6), ethylsulfonyl (2) ~340–350 Balanced lipophilicity; sulfonyl group enhances stability
4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine 5-methyl pyrazole (vs. 3-methyl) Similar to target Discontinued; steric effects may reduce efficacy
4-(4-Chlorophenyl)-6-(difluoromethyl)-2-(ethylsulfonyl)pyrimidine Chlorophenyl (6) 332.76 Increased lipophilicity; lower solubility vs. pyrazole-containing compounds
2-(Ethylsulfonyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidine Trifluoromethyl (6), 4-fluorophenyl (4) ~350–360 Higher electronegativity; potential solubility challenges
2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid Trifluoromethyl (6), sulfanyl acetic acid (2) ~350–360 Acid group improves solubility; reduced BBB penetration
Piperazine-linked derivative (CAS 2640874-67-3) Piperazine, methylsulfanyl 355.4 Enhanced solubility; sulfanyl less stable than sulfonyl

Substituent-Specific Effects

  • Pyrazole vs. Aromatic Rings : Pyrazole substituents (target compound) provide hydrogen-bonding capabilities and moderate lipophilicity, whereas chlorophenyl/fluorophenyl groups () increase hydrophobicity, impacting membrane permeability and solubility .
  • Sulfonyl vs. Sulfanyl/Carboxylic Acid : Ethylsulfonyl (target) offers superior chemical stability compared to sulfanyl () or carboxylic acid (), though it may reduce solubility .

Research Findings and Implications

Metabolic and Stability Profiles

  • The discontinued status of the 5-methyl-pyrazole analog () suggests that minor positional changes in substituents critically affect metabolic pathways or steric interactions .
  • Trifluoromethyl-containing compounds () exhibit higher metabolic stability but face solubility limitations, making the target’s difluoromethyl a preferable choice for certain therapeutic applications .

Solubility and Bioavailability

  • The piperazine-linked derivative () demonstrates improved solubility due to its basic nitrogen atoms, but the methylsulfanyl group is less stable than the target’s ethylsulfonyl .
  • Carboxylic acid derivatives () enhance aqueous solubility but may limit blood-brain barrier penetration, restricting central nervous system applications .

Biologische Aktivität

4-(Difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(ethylsulfonyl)pyrimidine is a synthetic organic compound with a unique chemical structure that has garnered interest in various biological applications. This article explores its biological activity, focusing on its mechanisms, pharmacological effects, and potential therapeutic uses.

Chemical Structure and Properties

The compound's chemical formula is C12H14F2N4O2SC_{12}H_{14}F_2N_4O_2S, and it features a pyrimidine ring substituted with difluoromethyl and ethylsulfonyl groups, along with a pyrazole moiety. This structural configuration contributes to its distinctive biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets are crucial for modulating their activity, leading to various biological effects.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. They have been shown to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in the development of certain cancers. A study highlighted the efficacy of pyrazole compounds in breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer subtypes .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for their anti-inflammatory properties. For instance, studies have shown that certain pyrazole derivatives act as selective COX-2 inhibitors, which are beneficial in managing inflammatory diseases. The anti-inflammatory activity was quantified using IC50 values, with some compounds showing comparable efficacy to established drugs like diclofenac .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored extensively. The compound's ability to inhibit bacterial growth has been documented, making it a candidate for further development as an antimicrobial agent. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound Biological Activity Mechanism
7-(Difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-N-methylpyrazolo[1,5-a]pyrimidineAntitumorInhibition of BRAF and EGFR
1-(Difluoromethyl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amineAnti-inflammatoryCOX inhibition

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A combination therapy involving pyrazole derivatives and doxorubicin demonstrated improved cytotoxicity against resistant breast cancer cell lines .
  • Inflammatory Disorders : Clinical trials evaluating the anti-inflammatory effects of pyrazole-based compounds showed significant reduction in inflammation markers compared to controls .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsReference
Pyrazole couplingEthanol reflux, 10 h, morpholine
Sulfonyl introductionH₂O₂ in acetic acid, 60°C, 4 hGeneral practice
FluorinationDAST, DCM, 0°C to RT, 12 hLiterature

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity.
  • X-ray Crystallography : For unambiguous structural determination. SHELXL () refines crystal structures using high-resolution data, enabling precise bond-length/angle analysis .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?

Answer:

  • Cross-Validation : Compare XRD-derived bond lengths with NMR coupling constants. For example, difluoromethyl CF₂ groups show distinct ¹⁹F NMR splits (~δ -100 ppm) and XRD-confirmed tetrahedral geometry.
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility impacting spectral discrepancies.
  • Computational Modeling : DFT calculations (e.g., Gaussian) simulate NMR shifts aligned with XRD data .

Advanced: What strategies optimize crystallization for X-ray analysis?

Answer:

  • Solvent Screening : Test polar/non-polar solvents (e.g., ethanol, DCM/hexane) to improve crystal quality.
  • SHELX Refinement : Employ SHELXL’s TWIN/BASF commands () for handling twinned or low-quality crystals .
  • Additive Use : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice packing.

Q. Table 2: SHELX Refinement Parameters

ParameterTypical ValueReference
R-factor< 0.05
Twin fraction0.3–0.5 (if applicable)

Advanced: How is metabolic stability assessed for pyrimidine derivatives with sulfonyl/difluoromethyl groups?

Answer:

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Structure-Activity Relationships (SAR) : Compare half-life (t₁/₂) of derivatives with varying substituents (e.g., ethylsulfonyl vs. methylsulfonyl). notes methylthio-pyrimidinones’ stability, suggesting sulfonyl groups enhance resistance to oxidation .

Advanced: What impurities are likely during synthesis, and how are they quantified?

Answer:

  • Common Impurities :
    • Unreacted pyrazole intermediates.
    • Over-fluorinated byproducts (e.g., trifluoromethyl analogues).
  • Quantification : Use HPLC with UV/fluorescence detection () or LC-MS. Calibrate against reference standards (e.g., EP impurities in ) .

Q. Table 3: HPLC Method for Impurity Profiling

ColumnMobile PhaseFlow RateDetection
C18 (250 mm)Acetonitrile/0.1% TFA1.0 mL/minUV 254 nm

Advanced: How does the difluoromethyl group influence bioactivity compared to non-fluorinated analogues?

Answer:

  • Lipophilicity : Difluoromethyl increases logP vs. methyl, enhancing membrane permeability ( notes trifluoromethyl’s impact on pharmacokinetics; difluoromethyl balances lipophilicity and metabolic stability) .
  • Electron Effects : Fluorine’s electron-withdrawing nature alters pyrimidine ring electronics, affecting target binding (e.g., kinase inhibition).

Basic: What precautions are required for handling this compound?

Answer:

  • Storage : Protect from moisture/light at -20°C ( recommends avoiding heat sources) .
  • Safety : Use fume hoods due to potential sulfonyl fluoride gas release during decomposition.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.